2-(4-bromophenoxy)-N'-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide
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Overview
Description
2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenoxy group, a chromenyl moiety, and an acetohydrazide linkage, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent under controlled conditions.
Synthesis of the chromenyl intermediate: The chromenyl moiety is synthesized through a series of reactions involving 4-methylcoumarin and suitable reagents.
Coupling of intermediates: The final step involves coupling the bromophenoxy and chromenyl intermediates with acetohydrazide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide
- 2-(4-fluorophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide
- 2-(4-iodophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the bromine atom in the bromophenoxy group can influence the compound’s electronic properties and reactivity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C20H17BrN2O6 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N'-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]acetohydrazide |
InChI |
InChI=1S/C20H17BrN2O6/c1-12-8-20(26)29-17-9-15(6-7-16(12)17)28-11-19(25)23-22-18(24)10-27-14-4-2-13(21)3-5-14/h2-9H,10-11H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
DQKCSIMOVIFDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NNC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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